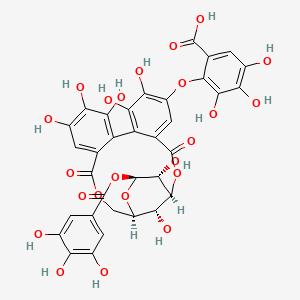
Mallotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mallotinic acid is a tannin.
科学的研究の応用
Antioxidant Properties : Mallotinic acid, isolated from Mallotus japonicus leaves, demonstrated significant antioxidative activities. It was compared with other antioxidative compounds and found to exhibit stronger activity than many, suggesting its potential as a natural source of antioxidants (Tabata et al., 2008).
Protection Against Oxidative Stress : Mallotinic acid, among other components of Mallotus japonicus, was shown to protect against oxidative modification of proteins and lipids, indicating its potential role in controlling oxidative stress-related diseases (Tabata et al., 2010).
Potential in Diabetes Management : Research involving Macaranga tanarius leaves identified mallotinic acid as an α-glucosidase inhibitor, a property relevant for the treatment of diabetes. This suggests its potential application in diabetes management (Gunawan-Puteri & Kawabata, 2010).
Antimicrobial and Antifungal Activities : A study on Cunonia macrophylla revealed the presence of mallotinic acid with antimicrobial activity against various bacterial and fungal pathogens. This highlights its potential as a natural antimicrobial agent (Fogliani et al., 2005).
Antiproliferative Capacities : In a study on Phyllanthus emblica L. fruit, mallotinic acid was among the phenolics evaluated for their antiproliferative activities against cancer cell lines, indicating its potential in cancer research (Luo et al., 2011).
特性
分子式 |
C34H26O23 |
|---|---|
分子量 |
802.6 g/mol |
IUPAC名 |
2-[[(1S,19R,21S,22R,23R)-7,8,11,12,13,22,23-heptahydroxy-3,16-dioxo-21-(3,4,5-trihydroxybenzoyl)oxy-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-6-yl]oxy]-3,4,5-trihydroxybenzoic acid |
InChI |
InChI=1S/C34H26O23/c35-11-1-7(2-12(36)19(11)39)31(50)57-34-27(47)29-23(43)16(55-34)6-53-32(51)8-3-13(37)20(40)24(44)17(8)18-9(33(52)56-29)5-15(22(42)25(18)45)54-28-10(30(48)49)4-14(38)21(41)26(28)46/h1-5,16,23,27,29,34-47H,6H2,(H,48,49)/t16-,23-,27-,29+,34+/m1/s1 |
InChIキー |
AJIFASHLGBHDDS-GEFDNOIESA-N |
異性体SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)OC6=C(C(=C(C=C6C(=O)O)O)O)O)O |
正規SMILES |
C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)OC6=C(C(=C(C=C6C(=O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



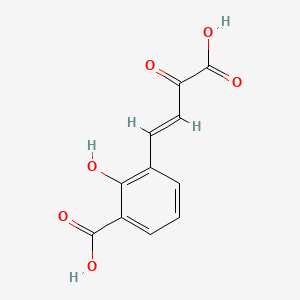
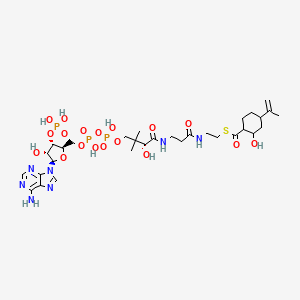
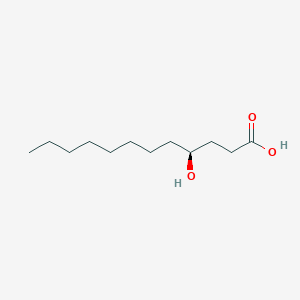
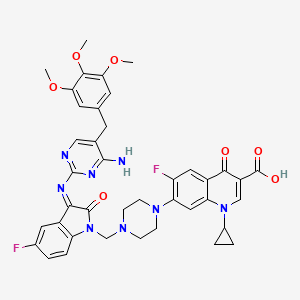
![(2S)-3-[[2-[(5R)-3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]amino]-2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B1244068.png)
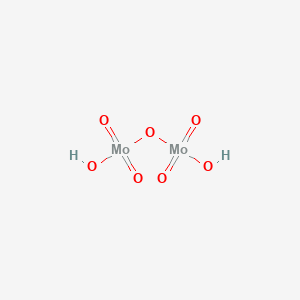
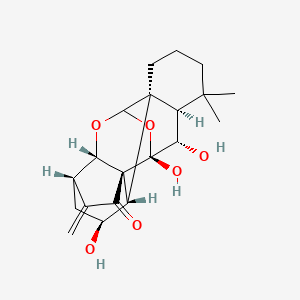

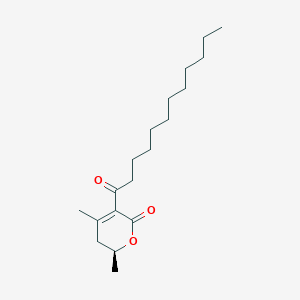
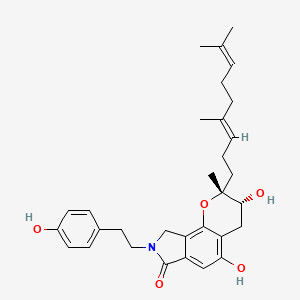
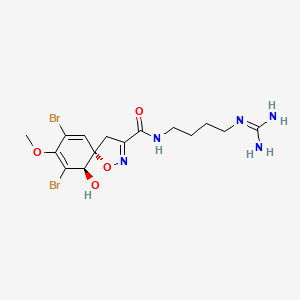


![4-[1-[[Bis(4-methylphenyl)methyl]carbamoyl]-3-(2-ethoxybenzyl)-4-oxoazetidine-2-yloxy]benzoic acid](/img/structure/B1244081.png)